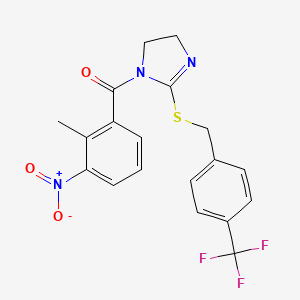

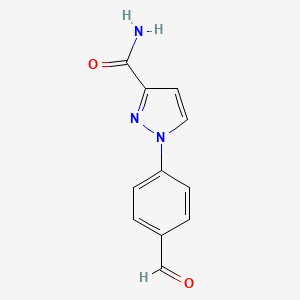

![molecular formula C21H21N3O5S2 B2365280 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-05-2](/img/structure/B2365280.png)

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

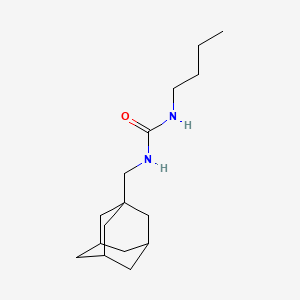

“4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” is a potent sulfonamide-based molecule. It is part of a group of compounds known as N-benzylbenzamides . These compounds have been used for designing novel and effective bioactive compounds .

Synthesis Analysis

The compounds were designed since sulfonamide and benzamide pharmacophores draw great attention in novel drug design due to their wide range of bioactivities . They were successfully synthesized for the first time by conventional method .Molecular Structure Analysis

The structure elucidation of the compounds was carried out by 1H NMR, 13C NMR, and HRMS spectra .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamide compounds, including “4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents, which makes them useful in combating oxidative stress .

Antibacterial Activity

These compounds have also shown antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Anti-inflammatory Activity

Benzamides have been reported to possess anti-inflammatory properties . This could make “4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” a potential candidate for the development of anti-inflammatory drugs .

Antifungal Activity

In addition to their antibacterial properties, benzamides have also demonstrated antifungal activity . This suggests that they could be used in the treatment of fungal infections .

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . Therefore, “4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” could potentially be used in cancer therapy .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . This suggests that “4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” could have potential industrial applications .

Mecanismo De Acción

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

Propiedades

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-24(15-16-5-3-2-4-6-16)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h2-14H,15H2,1H3,(H,23,25)(H2,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHSIFKXNACDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)